3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride 3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219979-70-0
VCID: VC3388567
InChI: InChI=1S/C11H13BrN2O3.ClH/c12-8-3-4-11(10(6-8)14(15)16)17-9-2-1-5-13-7-9;/h3-4,6,9,13H,1-2,5,7H2;1H
SMILES: C1CC(CNC1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl
Molecular Formula: C11H14BrClN2O3
Molecular Weight: 337.6 g/mol

3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride

CAS No.: 1219979-70-0

Cat. No.: VC3388567

Molecular Formula: C11H14BrClN2O3

Molecular Weight: 337.6 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride - 1219979-70-0

Specification

CAS No. 1219979-70-0
Molecular Formula C11H14BrClN2O3
Molecular Weight 337.6 g/mol
IUPAC Name 3-(4-bromo-2-nitrophenoxy)piperidine;hydrochloride
Standard InChI InChI=1S/C11H13BrN2O3.ClH/c12-8-3-4-11(10(6-8)14(15)16)17-9-2-1-5-13-7-9;/h3-4,6,9,13H,1-2,5,7H2;1H
Standard InChI Key WZRKKONNTWXWAY-UHFFFAOYSA-N
SMILES C1CC(CNC1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl
Canonical SMILES C1CC(CNC1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl

Introduction

3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride is a chemical compound with the CAS number 1219979-70-0. It is a piperidine derivative that incorporates a bromo-nitrophenoxy group, which confers unique chemical and biological properties. This compound is of interest in various scientific fields, including medicinal chemistry and pharmaceutical research.

Synthesis Methods

The synthesis of 3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride typically involves the reaction of piperidine with 4-bromo-2-nitrophenol derivatives under appropriate conditions. The use of a suitable solvent and catalyst is essential to optimize the yield and purity of the product.

Chemical Reactions and Applications

This compound can undergo various chemical reactions, including substitution and oxidation reactions, which are useful in synthesizing more complex molecules. The presence of the bromine and nitro groups provides opportunities for further modification through nucleophilic substitution or reduction reactions.

Biological Activity and Research Findings

While specific biological activity data for 3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride is limited, piperidine derivatives generally exhibit a range of biological activities, including enzyme inhibition and receptor binding. The bromo-nitrophenoxy group may enhance interactions with biological targets, potentially leading to therapeutic applications.

Table 2: Potential Applications of Piperidine Derivatives

ApplicationDescription
Medicinal ChemistryDevelopment of pharmaceuticals
Biological ResearchInvestigation of enzyme inhibition and receptor modulation
Antimicrobial StudiesPotential activity against bacterial strains

Safety and Handling

Handling 3-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride requires caution due to its potential toxicity and irritant properties. It is classified under various hazard categories, including acute toxicity and skin irritation .

Table 3: Safety Information

Hazard CategoryDescription
Acute ToxicityHarmful if swallowed
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation
Respiratory IrritationMay cause respiratory irritation

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